Carbon-13C tetrabromide (13CBr4, CAS 72802-79-0) is a highly enriched (typically 99 atom % 13C) isotopically labeled halocarbon utilized primarily as a specialized brominating agent and a single-carbon electrophile. Functioning as the fully brominated analog of methane with a stable 13C nucleus, it is a solid at room temperature (melting point 88–90 °C), which facilitates precise stoichiometric weighing compared to volatile liquid halocarbons [1]. In industrial and advanced research procurement, 13CBr4 is prioritized for synthesizing 13C-labeled active pharmaceutical ingredients (APIs), generating labeled carbenoids for mechanistic studies, and serving as an isotopically distinct carbon dopant in semiconductor epitaxy.
Substituting Carbon-13C tetrabromide with its unlabeled counterpart (12CBr4) or related labeled liquids (such as 13C-bromoform, 13CHBr3) fundamentally compromises experimental and synthetic integrity. Unlabeled CBr4 possesses a natural 13C abundance of only ~1.1%, rendering it essentially NMR-silent and incapable of providing the +1 Da mass shift required for isotopic dilution mass spectrometry (IDMS) or background-free semiconductor doping . Conversely, while 13CHBr3 provides the requisite 13C label, its liquid state (melting point 8 °C) and inherent volatility introduce significant evaporative loss risks during micro-scale handling. Furthermore, the presence of the C-H bond in 13CHBr3 alters reaction pathways in Corey-Fuchs and Appel reactions, preventing complete halogenation and reducing the yield of the target gem-dibromoalkenes or alkyl bromides.
In the synthesis of labeled vinylidene gem-bismetallic intermediates, tracking carbon migration requires high NMR sensitivity. Using 13CBr4 (99 atom % 13C) provides a ~90-fold enhancement in 13C NMR signal-to-noise ratio compared to natural abundance CBr4. This quantitative enhancement allows researchers to accurately resolve complex migration ratios, such as the 12:1 alkyl-versus-allyl migration observed in Fritsch-Buttenberg-Wiechell (FBW) rearrangements, which remains undetectable with unlabeled precursors[1].
| Evidence Dimension | 13C NMR Signal-to-Noise Ratio (SNR) and resolution of migration ratios |
| Target Compound Data | 13CBr4 (99 atom % 13C enrichment) |
| Comparator Or Baseline | 12CBr4 (1.1% natural abundance) |
| Quantified Difference | ~90-fold SNR enhancement enabling the resolution of a 12:1 regioselective migration ratio. |
| Conditions | Micro-scale synthesis of carbenoids and subsequent 13C NMR analysis. |
Buyers investigating complex reaction pathways must procure the 99% enriched form to achieve viable NMR resolution without scaling up costly reaction volumes.
In the manufacturing of p-type GaAs semiconductors, carbon is often used as a dopant. However, distinguishing intentional doping from background vacuum chamber contamination is challenging. Utilizing 13CBr4 as the dopant source in Chemical Beam Epitaxy introduces a distinct isotopic shift in the localized vibrational mode (LVM). While standard 12CBr4 doping yields a C_As mode at ~582 cm⁻¹, 13CBr4 shifts this absorption to ~560 cm⁻¹ [1]. This spectral separation allows for the precise quantification of intentional carbon incorporation up to concentrations of 1×10^19 cm⁻³.
| Evidence Dimension | Localized Vibrational Mode (LVM) infrared absorption frequency |
| Target Compound Data | 13CBr4 dopant (LVM at ~560 cm⁻¹) |
| Comparator Or Baseline | 12CBr4 dopant (LVM at ~582 cm⁻¹) |
| Quantified Difference | A distinct Δ ~22 cm⁻¹ isotopic shift in the carbon-acceptor vibrational mode. |
| Conditions | Chemical Beam Epitaxy (CBE) growth of GaAs doped to ~1×10^19 cm⁻³. |
Allows semiconductor researchers to accurately quantify dopant activation rates without interference from ambient carbon contamination.
For the synthesis of 13C-labeled downstream products via Appel or Corey-Fuchs reactions, precursor handling directly impacts atom economy. 13CBr4 is a solid with a melting point of 88–90 °C, whereas its closest labeled analog, 13C-bromoform (13CHBr3), is a liquid at room temperature (melting point 8 °C) with higher volatility [1]. The solid state of 13CBr4 enables sub-milligram weighing accuracy with negligible evaporative loss during transfer, ensuring near 100% stoichiometric precision for high-value isotopic labeling workflows.
| Evidence Dimension | Physical state and evaporative loss risk during handling |
| Target Compound Data | 13CBr4 (Solid, mp 88–90 °C, negligible room-temperature volatility) |
| Comparator Or Baseline | 13CHBr3 (Liquid, mp 8 °C, volatile) |
| Quantified Difference | Solid state eliminates the >5% evaporative transfer loss typically associated with volatile liquid halocarbons at the micro-scale. |
| Conditions | Benchtop preparation and weighing for micro-scale isotopic synthesis. |
When procuring expensive isotopically labeled reagents, the solid state of 13CBr4 ensures maximum atom economy and prevents costly material loss.
Analytical calibration for halocarbon degradation requires precise isotopic baselines. In cryogenic matrix-isolation studies of carbon tetrabromide radicals, 13CBr4 provides an unambiguous spectral shift. The v3 infrared absorption mode for 12CBr4 appears at 675 cm⁻¹, whereas 13CBr4 shifts this peak to 649 cm⁻¹ [1]. This 26 cm⁻¹ shift completely eliminates spectral overlap with natural abundance background signals, providing an absolute reference for computational models.
| Evidence Dimension | Infrared absorption frequency (v3 mode) |
| Target Compound Data | 13CBr4 (Absorption at 649 cm⁻¹) |
| Comparator Or Baseline | 12CBr4 (Absorption at 675 cm⁻¹) |
| Quantified Difference | A clean Δ26 cm⁻¹ isotopic shift that resolves background overlap. |
| Conditions | Cryogenic (20 K) argon matrix-isolation infrared spectroscopy. |
Essential for analytical laboratories requiring absolute mass-shifted baselines to validate halocarbon detection instruments.
Directly leveraging the ~90-fold NMR sensitivity enhancement detailed in Section 3 [1], 13CBr4 serves as a highly effective precursor for Corey-Fuchs and Fritsch-Buttenberg-Wiechell reactions. It allows researchers to synthesize 13C-labeled gem-dibromoalkenes and quantitatively track carbon atom migration pathways during the formation of complex terminal alkynes.
Utilizing the distinct Δ ~22 cm⁻¹ LVM isotopic shift [2], 13CBr4 is procured as a specialized carbon dopant for Chemical Beam Epitaxy (CBE). It enables the creation of p-type GaAs and AlGaAs layers where intentional dopant incorporation can be unambiguously distinguished from background vacuum carbon contamination.
Benefiting from its solid-state handling advantages [3], 13CBr4 serves as an efficient brominating and carbon-donating agent in the Appel reaction. It is used to produce precisely labeled alkyl bromides, which are critical intermediates for synthesizing APIs destined for ADME (absorption, distribution, metabolism, and excretion) mass spectrometry studies.
Based on its absolute spectral shift capabilities [4], 13CBr4 is used as a primary starting material to synthesize highly specific, mass-shifted volatile organic compound (VOC) standards. These standards are procured by environmental testing laboratories to calibrate GC-MS equipment for the detection of brominated disinfection byproducts in water systems.
Corrosive;Irritant